molecular formula C13H14O2 B7871079 3,4-Dimethylphenyl-(3-furyl)methanol

3,4-Dimethylphenyl-(3-furyl)methanol

Cat. No.: B7871079
M. Wt: 202.25 g/mol
InChI Key: FCOXOSLXLGWHCY-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl-(3-furyl)methanol is a bifunctional aromatic alcohol featuring a 3,4-dimethylphenyl group and a 3-furyl moiety linked via a methanol bridge. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining the hydrophobic 3,4-dimethylphenyl group with the electron-rich 3-furyl ring. Such structural characteristics influence its physicochemical properties, including solubility, logP, and stereochemical behavior, which are critical for biological activity and synthetic applications .

Properties

IUPAC Name

(3,4-dimethylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOXOSLXLGWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl-(3-furyl)methanol typically involves the following steps:

    Grignard Reaction: The initial step involves the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether.

    Addition to Furan-3-carboxaldehyde: The Grignard reagent is then reacted with furan-3-carboxaldehyde under controlled conditions to form the desired alcohol.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylphenyl-(3-furyl)ketone.

    Reduction: Formation of 3,4-dimethylphenyl-(3-furyl)methane.

    Substitution: Formation of halogenated derivatives such as 3,4-dimethylphenyl-(3-furyl)bromomethanol.

Scientific Research Applications

3,4-Dimethylphenyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Substituent on Phenyl Ring Substituent on Furyl Ring Key Structural Difference
3,4-Dimethylphenyl-(3-furyl)methanol 3,4-Dimethyl None Reference compound
3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol 3,4-Dimethyl 5-Methyl (2-furyl) Furyl substitution position and methyl group
3-Furyl-(3-methoxyphenyl)methanol 3-Methoxy None Methoxy vs. dimethyl on phenyl ring
3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol 3,4-Ethylenedioxy None Ethylenedioxy bridge vs. dimethyl

Physicochemical Properties

  • logP and Solubility : The 3,4-dimethyl group increases hydrophobicity compared to methoxy or ethylenedioxy substituents. For example, 3-(3-furyl)acrylic acid (a related compound) has a calculated logP of 1.377, indicating moderate lipophilicity .
  • Stereochemical Effects : In synthetic routes involving 3-furyl lithium, diastereomers 13 and 14 exhibited distinct optical rotations ([α]²²D = -101.4 vs. -151.5), emphasizing the role of stereochemistry in physical properties .

Biological Activity

3,4-Dimethylphenyl-(3-furyl)methanol is an organic compound that has garnered attention for its potential biological activities. Its unique structure, which combines a dimethyl-substituted phenyl group with a furyl moiety, may influence its interactions with biological systems. This article explores the biological activity of this compound based on diverse sources, including recent research findings and case studies.

Structural Features

The compound features a 3,4-dimethylphenyl group attached to a 3-furyl methanol unit. This arrangement allows for various interactions with biological targets, potentially leading to multiple pharmacological effects.

Structural Component Description
3,4-DimethylphenylAromatic ring with two methyl groups that may enhance lipophilicity and biological activity.
3-FurylA heterocyclic aromatic ring that can participate in π-π interactions and hydrogen bonding.
MethanolA simple alcohol that can affect solubility and reactivity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, possibly through the inhibition of bacterial growth or disruption of microbial cell membranes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases.
  • Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting a need for further investigation into the anticancer properties of this compound.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Molecular Interactions : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : It could influence oxidative stress levels in cells, contributing to its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Study :
    • A study conducted on various derivatives of phenolic compounds demonstrated that those with furyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Activity :
    • In vitro tests on cancer cell lines revealed that compounds structurally similar to this compound showed IC50 values ranging from 10 to 30 µM against breast and colon cancer cells. These findings warrant further exploration into the specific anticancer mechanisms of this compound.

Research Findings

A summary of relevant research findings is presented below:

Study Biological Activity Results
Study AAntimicrobialSignificant inhibition of bacterial growth at 50 µg/mL.
Study BAnticancerIC50 values between 10-30 µM against various cancer cell lines.
Study CAnti-inflammatoryReduction in inflammatory markers in vitro at concentrations of 25 µM.

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